"n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride" chemical properties
"n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride" chemical properties
An In-depth Technical Guide to N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride
This document provides a comprehensive technical overview of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, a substituted phenylacetamide derivative. Given the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, chemists, and professionals in drug development and materials science.
Chemical Identity and Physicochemical Properties
N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride belongs to the family of ortho-phenylenediamines, which are important building blocks in medicinal chemistry. The structure incorporates a chloro-substituted aniline core, an amide linkage, and a methoxy ether moiety, suggesting a molecule with diverse chemical reactivity and potential for biological activity.
Chemical Structure
The hydrochloride salt is formed by the protonation of the more basic amino group at the 2-position of the aniline ring.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Selective Acylation of 4-Chloro-2-nitroaniline
Principle: The amino group of 4-chloro-2-nitroaniline is selectively acylated using methoxyacetyl chloride. The nitro group is strongly deactivating, preventing di-acylation under controlled conditions. Pyridine is used as a mild base to neutralize the HCl byproduct generated during the reaction.
Protocol:
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To a stirred solution of 4-chloro-2-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add pyridine (1.2 eq).
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Slowly add a solution of methoxyacetyl chloride (1.1 eq) in DCM dropwise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor reaction completion by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-chloro-2-nitrophenyl)-2-methoxyacetamide. This intermediate is often carried forward without further purification.
Step 2: Reduction of the Nitro Group
Principle: The nitro group is reduced to a primary amine. Stannous chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method for this transformation, being selective for the nitro group in the presence of the amide and aryl chloride. [1] Protocol:
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Dissolve the crude intermediate from Step 1 in ethanol (15 mL/g).
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Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise.
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Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and carefully quench by pouring it over ice.
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Basify the mixture to pH 8-9 with a saturated solution of NaHCO₃ or NaOH to precipitate tin salts.
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Extract the aqueous slurry multiple times with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the free base, N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide.
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Purify the crude product by silica gel column chromatography if necessary.
Step 3: Hydrochloride Salt Formation
Principle: The free base is converted to its hydrochloride salt to improve stability and aqueous solubility. This is achieved by treating a solution of the base with a stoichiometric amount of hydrochloric acid.
Protocol:
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Dissolve the purified free base from Step 2 in a minimal amount of a suitable solvent like anhydrous diethyl ether or dioxane.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of HCl in dioxane (e.g., 4M) or bubble dry HCl gas through the solution until precipitation is complete.
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Stir the resulting slurry at 0 °C for 30 minutes.
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Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Methodologies and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following protocols provide a framework for a comprehensive quality control assessment.
Caption: Workflow for analytical quality control.
Spectroscopic Analysis (Predicted Data)
The following table summarizes the expected spectral data for N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride. This data is predictive and requires experimental verification. [2]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | δ (ppm) in DMSO-d₆: ~10.3 (s, 1H, NH-amide), ~7.4 (d, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~5.0 (br s, 3H, NH₃⁺), 4.2 (s, 2H, O-CH₂-C=O), 3.4 (s, 3H, O-CH₃). |
| ¹³C NMR | δ (ppm) in DMSO-d₆: ~168 (C=O), ~140-115 (aromatic carbons), ~70 (O-CH₂), ~59 (O-CH₃). |
| FT-IR | ν (cm⁻¹): 3300-3400 (N-H stretch, amine), 3200-3300 (N-H stretch, amide), 2400-2800 (broad, NH₃⁺ stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch, ether), ~820 (C-Cl stretch). |
| HRMS (ESI+) | m/z: Calculated for [C₉H₁₁ClN₂O₂ + H]⁺: 215.0587. Found should be within 5 ppm. |
Chromatographic Purity Assessment
Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small organic molecules.
Protocol: HPLC Method
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Potential Applications and Research Directions
While N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride has no specifically documented applications, its structure suggests several avenues for research, particularly in medicinal chemistry.
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Kinase Inhibitor Scaffolds: Substituted 2-aminoanilides are privileged structures found in numerous kinase inhibitors. The ortho-amino-amide motif can form critical bidentate hydrogen bonds with the hinge region of many protein kinases.
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Anticancer Agents: Many small molecules containing chloro-phenyl moieties exhibit cytotoxic activity against cancer cell lines. The specific substitution pattern of this compound could be explored for novel anticancer properties. [3]* Synthetic Building Block: This compound serves as a versatile intermediate. The primary amino group can be further functionalized to build more complex heterocyclic systems, such as benzimidazoles, which are common in pharmacologically active compounds.
Further research should focus on the experimental validation of the proposed synthesis, full analytical characterization, and screening for biological activity in relevant assays (e.g., kinase panels, cancer cell line proliferation assays).
References
- Supplementary Information - The Royal Society of Chemistry.
- N-(4-aminophenyl)-2-chloro-N-methylAcetamide - PubChem. National Center for Biotechnology Information.
- N-(4-amino-2-chlorophenyl)-2-methoxyacetamide Product Description - ChemicalBook.
- N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide - PubChem. National Center for Biotechnology Information.
- N-(2-amino-4,6-dichlorophenyl)-2-methoxyacetamide - PubChem. National Center for Biotechnology Information.
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... - PubMed Central. National Center for Biotechnology Information.
- 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC. National Center for Biotechnology Information.
- N-(4-amino-2-chlorophenyl)-2-methoxyacetamide - Hit2Lead.
- N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide - BLDpharm.
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
